Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

NK-3 receptor pharmacology Neurokinin antagonism Quinoline SAR

Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 355432-93-8; molecular formula C₂₀H₁₈BrNO₃; molecular weight 400.3 g/mol) is a synthetic quinoline-4-carboxylate ester distinguished by a 6-bromo substituent, a 2-(4-methoxyphenyl) group, and an n-propyl ester at the 4-position. This compound is catalogued within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals supplied to early discovery researchers, with supplier-stated purity designated as AldrichCPR grade and no supplier-collected analytical data provided.

Molecular Formula C20H18BrNO3
Molecular Weight 400.3 g/mol
CAS No. 355432-93-8
Cat. No. B3958766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
CAS355432-93-8
Molecular FormulaC20H18BrNO3
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H18BrNO3/c1-3-10-25-20(23)17-12-19(13-4-7-15(24-2)8-5-13)22-18-9-6-14(21)11-16(17)18/h4-9,11-12H,3,10H2,1-2H3
InChIKeyGSOZQZYIEQZTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 6-Bromo-2-(4-Methoxyphenyl)Quinoline-4-Carboxylate (CAS 355432-93-8): Procurement-Relevant Structural and Pharmacological Baseline


Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 355432-93-8; molecular formula C₂₀H₁₈BrNO₃; molecular weight 400.3 g/mol) is a synthetic quinoline-4-carboxylate ester distinguished by a 6-bromo substituent, a 2-(4-methoxyphenyl) group, and an n-propyl ester at the 4-position . This compound is catalogued within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals supplied to early discovery researchers, with supplier-stated purity designated as AldrichCPR grade and no supplier-collected analytical data provided . The quinoline-4-carboxylate scaffold is validated across multiple pharmacological target classes, including SIRT3 inhibition (IC₅₀ values ranging from 0.53 to 7.2 µM for structurally related 2-phenylquinoline-4-carboxylic acid derivatives) [1], human neurokinin-3 (hNK-3) receptor antagonism [2], and antimicrobial DNA gyrase inhibition [3], establishing the compound's relevance to multiple drug discovery programs.

Why Generic Substitution Fails for Propyl 6-Bromo-2-(4-Methoxyphenyl)Quinoline-4-Carboxylate: Ester-Specific Pharmacological and Physicochemical Differentiation


Quinoline-4-carboxylate esters within the 6-bromo-2-(4-methoxyphenyl) series cannot be freely interchanged because the ester alkyl chain length simultaneously modulates three procurement-critical properties: (i) receptor-level pharmacology, where the 6-bromo substituent is essential for maintaining antagonistic activity at the hNK-3 receptor—replacement with 6-chloro unexpectedly switches the functional response to agonism (18.39 ± 2.5% increase in response vs. antagonism for the 6-bromo congener) [1]; (ii) physicochemical handling, where the n-propyl ester provides a predicted boiling point of 523.3 ± 50.0 °C and density of 1.365 ± 0.06 g/cm³, intermediate between the methyl ester (504.8 °C; 1.43 g/cm³) and the branched isopropyl ester (517.7 ± 50.0 °C; 1.363 ± 0.06 g/cm³), enabling predictable chromatographic and formulation behavior [2]; and (iii) synthetic utility, where this specific ester has documented application as a ligand for preparing a palladium dichloride catalyst that effectively cross-couples aryl boronic acids with heteroaryl chlorides—a transformation whose efficiency depends on the precise steric and electronic properties conferred by the n-propyl ester group . Substituting a methyl, isopropyl, or octyl congener alters at least one of these three dimensions in a manner that may invalidate published protocols or compromise target engagement.

Quantitative Differentiation Evidence for Propyl 6-Bromo-2-(4-Methoxyphenyl)Quinoline-4-Carboxylate Against Closest Structural Analogs


6-Bromo vs. 6-Chloro Substitution Determines NK-3 Receptor Functional Polarity: Antagonism vs. Agonism

In a systematic study of 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists, Consolandi et al. (1999) demonstrated that the 6-bromo substituent on the quinoline core is essential for maintaining antagonistic functional activity at the hNK-3 receptor. When the 6-bromo atom was replaced with a 6-chloro atom (compound 7c), the functional response inverted to agonism, producing an 18.39 ± 2.5% increase in tissue response rather than the antagonistic reduction observed with the 6-bromo congener. This finding establishes that for target engagement at the hNK-3 receptor, the 6-bromo substituent present in Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is non-substitutable with chloro, and generic replacement with a 6-chloro analog would produce a functionally opposite pharmacological profile [1].

NK-3 receptor pharmacology Neurokinin antagonism Quinoline SAR

Ester Alkyl Chain Length Governs Lipophilicity and Physicochemical Handling: Propyl Ester Occupies a Defined Intermediate Position

Within the 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate ester series, the n-propyl ester (CAS 355432-93-8) occupies a specific intermediate position in the lipophilicity and boiling point continuum. The methyl ester (CAS 355432-91-6) exhibits a LogP of 4.46 with a boiling point of 504.8 °C and density of 1.43 g/cm³, while the isopropyl ester (CAS 351327-52-1) shows a predicted boiling point of 517.7 ± 50.0 °C and density of 1.363 ± 0.06 g/cm³. The target n-propyl ester has a predicted boiling point of 523.3 ± 50.0 °C and density of 1.365 ± 0.06 g/cm³ [1]. This intermediate boiling point facilitates purification by distillation or sublimation without the thermal decomposition risk associated with higher-boiling hexyl or octyl congeners, while the n-propyl chain provides incrementally greater membrane permeability than the methyl ester without the solubility penalties of longer alkyl chains. Class-level SAR from quinoline antimicrobial studies confirms that unbranched alkyl ester chain length significantly modulates biological activity, with the propyl position representing a balanced lipophilicity-hydrophilicity profile [2].

Lipophilicity optimization Physicochemical profiling Quinoline ester SAR

Documented Synthetic Utility as a Ligand for Palladium-Catalyzed Cross-Coupling: A Procurement-Differentiating Application

Sigma-Aldrich's technical documentation for the A-Phos ligand family explicitly lists Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 355432-93-8) as the ligand used to prepare a palladium dichloride catalyst upon treatment with PdCl₂(COD). The resulting Pd-A-Phos catalyst effectively cross-couples aryl boronic acids with heteroaryl chlorides . This documented catalytic application is not reported for the corresponding methyl ester (CAS 355432-91-6), isopropyl ester (CAS 351327-52-1), or hexyl ester (CAS 355421-29-3) congeners, suggesting that the n-propyl ester's specific steric profile at the 4-position is integral to forming the active palladium complex. Palladium catalysts employing quinoline-based A-Phos ligands have demonstrated excellent yields with 1 mol% catalyst loading for coupling a variety of aryl chlorides with aryl boronic acids under mild conditions [1], making this a reproducible synthetic methodology.

Palladium catalysis Cross-coupling chemistry Phosphine ligand C-C bond formation

Quinoline-4-Carboxylate Scaffold Validated for SIRT3 Inhibition: Class-Level Evidence Supporting Target Engagement in Cancer Differentiation Therapy

The 2-phenylquinoline-4-carboxylic acid scaffold, which constitutes the core pharmacophore of Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, has been validated as a SIRT3 inhibitory chemotype. Du et al. (2024) reported that structural modification of 2-phenylquinoline-4-carboxylic acid yielded compounds S18, S26, S27, and T5 with SIRT3 IC₅₀ values of 0.53, 1.86, 5.06, and 2.88 µM respectively, with selectivity over SIRT1 and SIRT2 isoforms [1]. Earlier work by Hui et al. (2022) identified compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) as a SIRT3 inhibitor with an IC₅₀ of 7.2 µM and ~4.5-fold selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM) [2]. While the target propyl ester has not been directly tested in these assays, the conserved 2-phenylquinoline-4-carboxylate core with 6-bromo and 4-methoxyphenyl substituents places it within the same validated chemical space. The ester prodrug strategy (propyl ester vs. free carboxylic acid) is a well-precedented approach to improve cellular permeability for intracellular targets such as mitochondrial SIRT3 [3].

SIRT3 inhibition Cancer differentiation therapy Leukemia Quinoline scaffold

AldrichCPR Collection Exclusivity: Procurement Differentiation Through Limited Availability and Research-Grade Designation

Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate (L209015) is supplied exclusively through Sigma-Aldrich's AldrichCPR (Chemical Partnering Research) collection, a curated set of rare and unique chemicals provided specifically to early discovery researchers . Sigma-Aldrich explicitly states that it does not collect analytical data for this product line, and that the buyer assumes full responsibility for confirming product identity and purity. All sales are final, with the product sold 'AS-IS' without any warranty of merchantability or fitness for a particular purpose . This procurement profile creates a meaningful differentiation from more widely available quinoline-4-carboxylate ester analogs (e.g., the methyl ester CAS 355432-91-6, which is available from multiple commercial vendors with standard analytical characterization). The AldrichCPR designation signals that this specific ester congener is scarce in the commercial supply chain, and researchers requiring this precise substitution pattern for SAR studies or catalyst preparation should secure supply when available, as restocking timelines for AldrichCPR items are not guaranteed . The available packaging is 10 mg, and the purity designation is AldrichCPR (no quantitative purity specification provided) .

Rare chemical procurement AldrichCPR Early discovery research Chemical sourcing

Highest-Confidence Research and Industrial Application Scenarios for Propyl 6-Bromo-2-(4-Methoxyphenyl)Quinoline-4-Carboxylate Based on Quantitative Differentiation Evidence


NK-3 Receptor Antagonist Screening and Pharmacological Profiling

This compound is positioned for use in hNK-3 receptor antagonist screening cascades where the 6-bromo substituent is mechanistically required to maintain antagonistic functional polarity. As demonstrated by Consolandi et al. (1999), replacement of 6-bromo with 6-chloro inverts the functional response from antagonism to agonism at the hNK-3 receptor [1]. Researchers conducting competitive binding assays, functional tissue bath experiments (guinea-pig ileum longitudinal muscle preparation with senktide as agonist), or selectivity panels against NK-1 and NK-2 receptors should procure this specific 6-bromo congener rather than any 6-chloro analog, as the latter would produce false-negative results in antagonist screens. The n-propyl ester further provides a defined lipophilicity window for consistent membrane partitioning in cell-based NK-3 functional assays.

Palladium-Catalyzed Cross-Coupling Methodology Using A-Phos Type Ligands

This compound is the documented ligand precursor for preparing a palladium dichloride catalyst via treatment with PdCl₂(COD), forming an active A-Phos-type catalytic system that effectively cross-couples aryl boronic acids with heteroaryl chlorides [1]. The resulting catalyst operates at 1 mol% loading under mild conditions, enabling C-C bond formation on substrates that are challenging for traditional phosphine ligands. Synthetic chemistry groups developing methodology for heteroaryl chloride coupling, or medicinal chemistry teams requiring efficient biaryl construction on quinoline-containing scaffolds, should procure this specific n-propyl ester, as the documented protocol has not been validated for the corresponding methyl, isopropyl, or hexyl ester congeners. The n-propyl ester's steric profile at the 4-carboxylate position is likely integral to forming the catalytically active palladium complex.

SIRT3-Targeted Cancer Differentiation Therapy Lead Optimization

The 2-phenylquinoline-4-carboxylate scaffold has been validated as a SIRT3 inhibitory chemotype with demonstrated potency (IC₅₀ 0.53–7.2 µM) and selectivity over SIRT1 and SIRT2 isoforms [1][2]. This compound can serve as a starting point for ester-based prodrug strategies targeting mitochondrial SIRT3 in leukemia differentiation therapy programs. The 6-bromo and 4-methoxyphenyl substituents provide synthetic handles for further diversification, while the n-propyl ester serves as a moderately lipophilic prodrug moiety that can be hydrolyzed intracellularly to the active carboxylic acid. Given the AldrichCPR exclusivity, researchers initiating SIRT3 inhibitor optimization campaigns should secure this compound early, as the unique substitution pattern (6-bromo, 4-methoxyphenyl, propyl ester) is not replicated in more widely available analogs.

Physicochemical Reference Standard for Quinoline Ester Homolog Series Studies

The n-propyl ester occupies a precisely defined intermediate position in the boiling point continuum of the 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate series (BP 523.3 ± 50.0 °C vs. 504.8 °C for methyl and 517.7 °C for isopropyl) [1][2]. Analytical laboratories developing HPLC or GC methods for quinoline ester purity determination, or formulation scientists evaluating the impact of ester chain length on solubility and stability, can use this compound as a reference point for calibrating retention time predictions and assessing the incremental contribution of each methylene unit to chromatographic behavior. This application leverages the compound's unique position in the homolog series—being the only n-propyl ester among the commercially catalogued 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate esters available through AldrichCPR.

Quote Request

Request a Quote for Propyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.